molecular formula C20H13Cl2N3O2 B10772756 GalR3ant

GalR3ant

Cat. No.: B10772756
M. Wt: 398.2 g/mol
InChI Key: YZFBJQVMOLTGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GalR3ant is a peptide-based antagonist targeting the galanin receptor subtype 3 (GalR3), a member of the galanin receptor family involved in diverse physiological processes, including nociception, seizure modulation, and neuroendocrine regulation . Structurally, this compound incorporates sarcosine residues, which enhance its stability and receptor-binding affinity.

Properties

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-1-(6-methoxypyridin-3-yl)indol-2-one

InChI

InChI=1S/C20H13Cl2N3O2/c1-27-18-9-7-13(11-23-18)25-17-5-3-2-4-14(17)19(20(25)26)24-12-6-8-15(21)16(22)10-12/h2-11H,1H3

InChI Key

YZFBJQVMOLTGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GalR3ant involves the reaction of 3,4-dichloroaniline with 6-methoxy-3-pyridinecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization to yield the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase reaction synthesis and chemical co-precipitation may be employed .

Chemical Reactions Analysis

Types of Reactions: GalR3ant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

GalR3ant has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • This compound ’s sarcosine residues and intact structure enhance GalR3 binding, while M40 ’s truncation reduces GalR3 affinity, favoring GalR1 .
  • M871 ’s added residues enable partial agonism at GalR2, contrasting with this compound’s full antagonism .

Functional and Receptor Selectivity

This compound vs. M40

  • Receptor Specificity : this compound selectively inhibits GalR3, whereas M40 primarily targets GalR1 with weaker GalR3 cross-reactivity .
  • Functional Outcomes: this compound modulates nociception and seizures via GalR3. M40 influences cognitive functions (e.g., memory retention) through GalR1 .

This compound vs. M871

  • Activity Profile : this compound acts as a full antagonist, while M871 exhibits partial agonism at GalR2, leading to divergent downstream signaling (e.g., differential cAMP modulation) .
  • Therapeutic Implications :
    • This compound’s anti-seizure effects contrast with M871’s role in pain modulation and anxiety-related behaviors .

In Vivo Effects and Therapeutic Implications

Compound In Vivo Effects Model Systems Tested
This compound Anti-nociception, seizure delay Rodent models of epilepsy/pain
M40 Memory enhancement, anxiolytic effects Cognitive/behavioral rodent models
M871 Pain relief, reduced anxiety-like behavior Inflammatory pain models

Mechanistic Differences :

  • This compound’s efficacy in seizure models is linked to GalR3-mediated inhibition of excitatory neurotransmission, whereas M871’s partial agonism at GalR2 modulates inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.